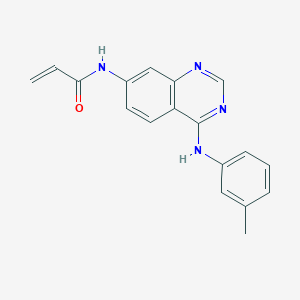
(2-hex-2-ynylsulfanylphenyl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-hex-2-ynylsulfanylphenyl) acetate is an organic compound characterized by the presence of a phenyl ring substituted with an acetate group and a hex-2-ynylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-hex-2-ynylsulfanylphenyl) acetate typically involves the reaction of 2-hex-2-ynylthiol with phenyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-hex-2-ynylsulfanylphenyl) acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst is often employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Corresponding amides or esters.
Applications De Recherche Scientifique
(2-hex-2-ynylsulfanylphenyl) acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of (2-hex-2-ynylsulfanylphenyl) acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the alkyne group can participate in cycloaddition reactions, leading to the formation of bioactive compounds. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding phenol derivative, which may further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl acetate: Lacks the hex-2-ynylsulfanyl group, making it less versatile in chemical reactions.
Hex-2-ynyl acetate: Lacks the phenyl ring, reducing its potential for aromatic interactions.
(2-hex-2-ynylsulfanyl)benzene: Lacks the acetate group, limiting its reactivity in esterification reactions.
Uniqueness
(2-hex-2-ynylsulfanylphenyl) acetate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the alkyne and sulfanyl groups allows for diverse chemical transformations, while the phenyl ring provides stability and potential for aromatic interactions.
Propriétés
Formule moléculaire |
C14H16O2S |
|---|---|
Poids moléculaire |
248.34 g/mol |
Nom IUPAC |
(2-hex-2-ynylsulfanylphenyl) acetate |
InChI |
InChI=1S/C14H16O2S/c1-3-4-5-8-11-17-14-10-7-6-9-13(14)16-12(2)15/h6-7,9-10H,3-4,11H2,1-2H3 |
Clé InChI |
MMWWBFVDWFUERO-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CCSC1=CC=CC=C1OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[1-[3-(Aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide](/img/structure/B10821739.png)
![3-[[[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B10821743.png)


![(5S)-5-amino-7-hydroxy-1-methyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B10821757.png)
![(6S)-6-amino-4-hydroxy-2-phenyl-6,7-dihydropyrazolo[4,3-b]pyridin-5-one](/img/structure/B10821759.png)


![3-(3,4-Dihydroxyphenyl)-2-[3-[2-(3,4-dihydroxyphenyl)-3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]propanoic acid](/img/structure/B10821780.png)

